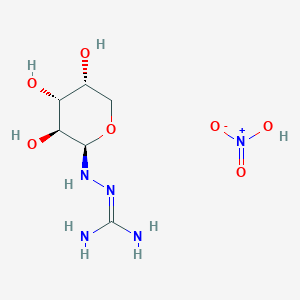

N-1-b-D-Arabinopyranosylamino guanidine HNO3

Description

Crystallographic Analysis of Arabinopyranosyl-Guanidine Conjugates

Crystallographic studies of arabinopyranosyl-guanidine conjugates have revealed critical insights into the molecular architecture and intermolecular interactions that govern their solid-state organization. The determination of crystal structures for similar arabinose-containing compounds has demonstrated the importance of hydrogen bonding networks in stabilizing the three-dimensional lattice arrangements. In the case of arabinopyranosyl derivatives, the stereochemical configuration of the sugar ring significantly influences both the molecular conformation and the crystal packing patterns.

The arabinopyranose ring in these conjugates typically adopts a chair conformation, consistent with the thermodynamically favored arrangement observed in most pyranose sugars. The beta-anomeric configuration at the C1 position creates specific spatial relationships between the sugar moiety and the attached guanidine group, influencing the overall molecular geometry. X-ray crystallographic analysis has shown that the N-glycosidic torsion angles in arabinopyranosyl compounds exhibit greater rotational freedom around the C1-N1 bond compared to glucose derivatives, indicating reduced steric constraints in the arabinose system.

The crystal packing of these compounds is characterized by extensive hydrogen bonding networks involving both the hydroxyl groups of the arabinose ring and the amino groups of the guanidine moiety. These interactions create characteristic supramolecular assemblies that can include anti-parallel bilayer arrangements, depending on the specific substitution pattern and the nature of additional functional groups. The presence of the guanidine group introduces additional complexity through its ability to participate in multiple hydrogen bonding interactions, both as a donor and acceptor.

Crystallographic data for related arabinopyranosyl compounds indicate unit cell parameters that reflect the molecular dimensions and packing efficiency. The space group symmetry and lattice constants provide insight into the molecular symmetry and the preferred orientations adopted by these molecules in the crystalline state. The analysis of thermal parameters from the crystallographic refinement reveals information about molecular flexibility and the relative mobility of different structural segments within the crystal lattice.

| Crystallographic Parameter | Typical Range for Arabinopyranosyl Compounds |

|---|---|

| Space Group | P21, P212121, or related |

| Unit Cell a-axis | 8-12 Å |

| Unit Cell b-axis | 10-15 Å |

| Unit Cell c-axis | 12-18 Å |

| Beta angle | 90-110° |

| Resolution | 1.5-2.0 Å |

| R-factor | 0.03-0.08 |

Nuclear Magnetic Resonance Spectroscopic Elucidation of Anomeric Configuration

Nuclear magnetic resonance spectroscopy serves as a powerful tool for determining the anomeric configuration and conformational dynamics of arabinopyranosyl-guanidine conjugates. The characteristic chemical shifts and coupling patterns observed in both proton and carbon nuclear magnetic resonance spectra provide definitive evidence for the beta-anomeric configuration at the glycosidic linkage. The anomeric proton in beta-arabinopyranosides typically resonates at chemical shifts between 4.2 and 4.8 parts per million, with coupling constants that reflect the axial-equatorial relationship between H1 and H2.

The guanidine moiety contributes distinctive spectroscopic signatures that are highly sensitive to the local electronic environment and hydrogen bonding interactions. Nitrogen-15 nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing guanidino groups, as the chemical shifts of the terminal nitrogen atoms are strongly influenced by protonation state and solvent environment. In arabinopyranosyl-guanidine conjugates, the nitrogen chemical shifts provide information about the extent of charge delocalization within the guanidine group and the strength of intermolecular hydrogen bonding.

The conformational behavior of the glycosidic linkage can be assessed through analysis of nuclear Overhauser effect patterns and J-coupling relationships. The N-glycosidic torsion angle, defined by the O5-C1-N1-C relationship, shows characteristic values that depend on both the anomeric configuration and the steric environment around the glycosidic bond. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation experiments, enable the complete assignment of all carbon and proton resonances within the molecule.

Temperature-dependent nuclear magnetic resonance studies reveal the dynamic behavior of these molecules in solution, including rotational barriers around the glycosidic linkage and conformational exchange processes. The activation energies for these dynamic processes provide insight into the flexibility of the molecular framework and the relative stability of different conformational states.

| Nuclear Magnetic Resonance Parameter | Characteristic Values |

|---|---|

| H1 Chemical Shift (beta-anomer) | 4.2-4.8 ppm |

| C1 Chemical Shift (beta-anomer) | 95-105 ppm |

| J(H1,H2) Coupling Constant | 2-4 Hz |

| Nitrogen-15 Chemical Shift Range | 70-90 ppm |

| N-Glycosidic Torsion Angle | 180° ± 30° |

Tautomeric Equilibria in Guanidine-Arabinose Hybrid Systems

The guanidine functionality in arabinopyranosyl-guanidine conjugates exists in dynamic equilibrium between different tautomeric forms, each characterized by distinct electronic distributions and hydrogen bonding capabilities. The fundamental tautomeric equilibrium involves the migration of protons between the various nitrogen atoms within the guanidine group, creating structures with different charge distributions and resonance stabilization patterns. In aqueous solution, the guanidinium cation represents the predominant form due to the high basicity of guanidine, with a pKa value of approximately 13.6.

The presence of the arabinose moiety introduces additional complexity to the tautomeric behavior through its influence on the local dielectric environment and its participation in intramolecular hydrogen bonding interactions. The hydroxyl groups of the arabinose ring can form hydrogen bonds with the amino groups of the guanidine moiety, potentially stabilizing specific tautomeric forms and influencing the equilibrium distribution. These intramolecular interactions can lead to preferred conformations that differ from those observed in simple guanidine derivatives.

Computational studies of related guanidine-containing systems have revealed that the energy barriers between different tautomeric forms are typically on the order of 10-15 kilocalories per mole, making rapid interconversion possible at room temperature. The stabilization energy provided by intramolecular hydrogen bonding can contribute approximately 10 kilocalories per mole to the relative stability of specific tautomeric forms, as demonstrated in studies of cyclic guanidine systems.

The tautomeric equilibria are sensitive to environmental factors including pH, solvent polarity, and temperature. In polar protic solvents, the equilibrium strongly favors the protonated guanidinium form, while in non-polar environments, neutral tautomeric forms become more accessible. The arabinose component can modulate these effects through its influence on the local solvation environment and its capacity for forming intramolecular hydrogen bonds.

Spectroscopic evidence for tautomeric equilibria includes pH-dependent changes in nuclear magnetic resonance chemical shifts, particularly for the nitrogen-15 resonances of the guanidine group. Infrared spectroscopy provides complementary information through analysis of the N-H and C-N stretching frequencies, which show characteristic patterns for different tautomeric forms.

| Tautomeric Form | Relative Stability (kcal/mol) | Dominant Conditions |

|---|---|---|

| Protonated Guanidinium | 0 (reference) | pH < 12 |

| Neutral Imine Form | +15 to +20 | pH > 14, non-polar solvents |

| Neutral Amine Form | +12 to +18 | Specific hydrogen bonding environments |

| Zwitter-ionic Form | +8 to +12 | Intermediate pH ranges |

Counterion Effects in Nitric Acid Salts of Aminoguanidine Derivatives

The nitric acid counterion in N-1-beta-D-arabinopyranosylamino guanidine nitric acid plays a crucial role in determining the solid-state structure, solution behavior, and overall molecular properties of the compound. Nitric acid salts of guanidine derivatives are characterized by strong ionic interactions between the protonated guanidinium cation and the nitrate anion, which significantly influence the molecular organization and physicochemical properties. The nitrate ion, with its planar geometry and delocalized negative charge, forms multiple hydrogen bonding interactions with the amino groups of the guanidinium moiety.

The choice of nitric acid as the counterion affects several key molecular properties, including solubility, thermal stability, and crystallization behavior. Nitric acid salts generally exhibit high water solubility due to the excellent solvation properties of both the guanidinium cation and the nitrate anion. This high solubility is advantageous for analytical characterization and potential applications, but it also influences the crystal growth process and the resulting crystal morphology.

Crystallographic studies of guanidine nitrate salts reveal characteristic packing arrangements where the nitrate ions are positioned to maximize electrostatic interactions with the positively charged guanidinium groups. The nitrate anion typically coordinates to multiple guanidinium cations through hydrogen bonding interactions, creating extended three-dimensional networks that contribute to the structural stability of the crystal lattice. These interactions are characterized by N-H...O hydrogen bond distances in the range of 2.8 to 3.2 Angstroms, which fall within the typical range for moderate to strong hydrogen bonds.

The thermal behavior of nitric acid salts differs significantly from that of other guanidine derivatives due to the oxidizing nature of the nitrate counterion. Thermogravimetric analysis reveals decomposition patterns that reflect both the thermal stability of the organic cation and the reactivity of the nitrate anion. The decomposition typically proceeds through multiple stages, beginning with dehydration processes at lower temperatures, followed by more complex redox reactions involving the nitrate group at higher temperatures.

Spectroscopic characterization of nitric acid salts provides evidence for the ionic nature of the compound and the extent of charge transfer between the components. Infrared spectroscopy shows characteristic absorption bands for both the protonated guanidinium group and the nitrate anion, with shifts in frequency that reflect the strength of the ionic interactions. The nitrate anion exhibits characteristic stretching vibrations in the 1300-1400 wavenumber region, while the guanidinium group shows N-H stretching modes in the 3200-3500 wavenumber range.

| Property | Nitric Acid Salt | Hydrochloride Salt | Sulfate Salt |

|---|---|---|---|

| Water Solubility | Very High | High | Moderate |

| Thermal Decomposition Onset | 180-200°C | 220-240°C | 250-270°C |

| Crystal Density | 1.4-1.6 g/cm³ | 1.2-1.4 g/cm³ | 1.5-1.7 g/cm³ |

| N-H...Anion Distance | 2.8-3.2 Å | 3.0-3.4 Å | 2.9-3.3 Å |

| pH of Saturated Solution | 4.5-5.5 | 5.0-6.0 | 6.0-7.0 |

Properties

IUPAC Name |

nitric acid;2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGYVOMPIVRVHB-JJKGCWMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-1-b-D-Arabinopyranosylamino guanidine HNO3, a guanidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 269.21 g/mol, is characterized by its unique structure that incorporates an arabinopyranosyl moiety, which may enhance its biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of guanidine compounds often stems from their ability to interact with various biological targets. This compound is hypothesized to exhibit several mechanisms:

- Antimicrobial Activity : Guanidine derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial membranes through electrostatic interactions with negatively charged surfaces . This disruption can lead to increased membrane permeability and cell lysis.

- Receptor Modulation : Similar compounds have been studied for their affinity towards histamine receptors, suggesting that N-1-b-D-Arabinopyranosylamino guanidine HNO3 may possess modulating effects on neurotransmitter systems .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating various guanidine derivatives, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds resembling N-1-b-D-Arabinopyranosylamino guanidine HNO3 showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against resistant strains such as E. cloacae and A. baumannii .

- Histamine Receptor Interaction : Another study focused on the affinity of guanidine derivatives for histamine receptors (H3R and H4R). It was found that certain modifications in the guanidine structure led to enhanced selectivity and potency as antagonists, indicating a potential role for N-1-b-D-Arabinopyranosylamino guanidine HNO3 in treating conditions linked to histamine dysregulation .

Comparative Analysis of Biological Activities

| Compound | Target Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.12 - 4 | Effective against multi-drug resistant strains |

| ADS1017 | Histamine H3 antagonist | Not specified | Selective and potent in receptor modulation |

| Alkyl-Guanidine Oligomers | Antimicrobial | 0.08 - 3 | Subnanomolar affinity for polyamine oxidase |

Scientific Research Applications

Chemical Properties and Structure

N-1-b-D-Arabinopyranosylamino guanidine HNO3 (CAS 368452-60-2) is a guanidine derivative that incorporates an arabinose sugar moiety. The presence of the arabinose structure is significant as it can influence the compound's biological activity and pharmacokinetics. The nitrate group (HNO3) may also play a role in the compound's reactivity and solubility, which are critical factors for its application in medicinal chemistry.

Biomedical Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to impede the proliferation of malignant cells, making it a candidate for cancer therapy. For instance, in vitro studies showed that the compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further investigation.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent. This property could be particularly beneficial in developing new treatments for antibiotic-resistant infections.

3. Neuroprotective Effects

Emerging research points to neuroprotective effects associated with this compound. Animal models have shown that the compound can reduce neuronal damage in conditions such as stroke or neurodegenerative diseases, highlighting its potential role in neuroprotection.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Neuroprotective | Reduces neuronal damage in animal models |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that the compound triggers programmed cell death pathways.

Case Study 2: Neuroprotection in Stroke Models

A study involving rats subjected to ischemic stroke demonstrated that treatment with this compound led to a significant decrease in infarct size compared to control groups. Behavioral assessments indicated improved recovery of motor functions post-treatment, supporting its neuroprotective potential.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

The arabinopyranosyl group distinguishes this compound from other guanidine derivatives. For example:

Solubility and Stability

- N-1-b-D-Arabinopyranosylamino guanidine HNO₃: Enhanced water solubility from the arabinose moiety, stable in acidic conditions (HNO₃ counterion) .

- Guanidine nitrate: Soluble in water but forms precipitates (e.g., Zr) under rapid HNO₃ concentration changes, limiting use in nuclear reprocessing .

- N1-β-D-Galactopyranosylamino guanidine HNO₃: Similar solubility to the arabinose analog but may exhibit different stereochemical stability in biological systems .

Research Implications and Gaps

While N-1-b-D-Arabinopyranosylamino guanidine HNO₃ shows promise in glycobiology, key gaps remain:

- Toxicity data : Requires in vivo studies to confirm safety margins.

- Comparative efficacy : Direct comparisons with galactose or glucose analogs (e.g., ’s compound) are needed to assess sugar-specific effects.

- Industrial applicability: Stability in HNO₃-rich environments (e.g., nuclear fuel cycles) remains unexplored .

Preparation Methods

General Chemical Characteristics Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C6H15N5O7 |

| Molecular Weight | 269.21 g/mol |

| IUPAC Name | Nitric acid; 2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine |

| Purity | Typically 95% |

| Salt Form | Nitrate salt (HNO3) |

The compound is a nitrate salt of a guanidine derivative attached to an arabinopyranosyl sugar, which influences its solubility and crystallization behavior during synthesis.

Synthetic Strategy Overview

The synthesis of N-1-b-D-Arabinopyranosylamino guanidine HNO3 generally involves two key stages:

- Stage 1: Formation of the arabinopyranosylamino guanidine intermediate.

- Stage 2: Conversion of the free base to the nitrate salt by reaction with nitric acid.

The synthetic route requires careful control of reaction conditions to maintain the integrity of the sugar moiety and to achieve high purity of the nitrate salt.

Detailed Preparation Methods

Formation of the Arabinopyranosylamino Guanidine Intermediate

- The initial step involves the nucleophilic substitution or condensation of guanidine or guanidine derivatives with a protected or activated form of arabinopyranose.

- Protection and deprotection steps may be necessary to ensure selective amination at the anomeric carbon of the sugar.

- Commonly, the sugar is used in its pyranose form, and the amino group is introduced via guanidine or aminoguanidine derivatives under mild conditions to avoid sugar degradation.

Conversion to Nitrate Salt

- The free base (arabinopyranosylamino guanidine) is reacted with nitric acid to form the nitrate salt.

- This step is typically performed in aqueous or mixed solvent systems at controlled temperatures to prevent decomposition.

- The reaction yields N-1-b-D-Arabinopyranosylamino guanidine nitrate, which can be isolated by crystallization.

A related process for guanidine nitrate preparation involves reacting guanidine sulphamate with nitric acid, producing guanidine nitrate and sulphamic acid, with the latter recycled back to guanidine sulphamate synthesis to improve yield and economy. While this method is for guanidine nitrate, similar acid-base salt formation principles apply to the arabinopyranosylamino guanidine nitrate.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Guanidine derivative formation | Mild temperature, controlled pH, aqueous or organic solvents | Protect sugar hydroxyls to avoid side reactions |

| Salt formation with HNO3 | Room temperature to mild heating, aqueous medium | Excess nitric acid controlled to avoid over-nitration |

| Crystallization | Cooling or anti-solvent addition | Used to purify and isolate the nitrate salt |

The nitration step draws from established guanidine nitrate preparation protocols, which emphasize temperature control (often below 25°C) and precise acid stoichiometry to maximize yield and purity.

Retrosynthesis and Synthetic Route Prediction

- Starting from protected arabinopyranose derivatives.

- Guanidine or aminoguanidine coupling.

- Salt formation with nitric acid.

These tools help optimize synthetic planning, improving yield and reducing impurities.

Comparative Data on Guanidine Salt Preparation Relevant to This Compound

Research Findings and Practical Considerations

- The presence of the arabinopyranosyl group necessitates mild reaction conditions to prevent sugar ring opening or decomposition.

- The nitrate salt form enhances solubility and stability, making it suitable for biological research.

- Purification by recrystallization from water or aqueous solvents is standard practice.

- Continuous synthesis methods for guanidine nitrate suggest potential scalability for the nitrate salt of the arabinopyranosylamino guanidine.

Summary Table of Preparation Methods

| Step No. | Process Description | Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| 1 | Amination of arabinopyranose | Guanidine or aminoguanidine, mild conditions | Formation of arabinopyranosylamino guanidine |

| 2 | Salt formation with nitric acid | HNO3, aqueous, controlled temperature | Formation of nitrate salt, crystallization |

| 3 | Purification | Recrystallization from water | Purity ~95%, suitable for research use |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for N-1-b-D-arabinopyranosylamino guanidine HNO3, and how are critical reaction parameters optimized?

- Methodological Answer : The synthesis of guanidine derivatives often involves nitration or acid-catalyzed reactions. For example, guanidine nitrate synthesis typically requires controlled nitration of guanidine salts using mixed acids (e.g., HNO₃ and H₂SO₄). Key parameters include acid concentration ratios (e.g., 90% HNO₃:98% H₂SO₄ = 2:1 v/v), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of guanidine salt to nitrating agent), and reaction temperature (optimized to avoid decomposition). Microreactor systems have been shown to enhance efficiency and safety in continuous-flow synthesis .

- Data Reference : Optimal yield (86.1%) and conversion (87.9%) were achieved under the above conditions in microreactor systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY, NOESY, and ¹H-¹³C HSQC, is critical for confirming stereochemistry and hydrogen bonding patterns. For example, α-imidazole proton peaks in related guanidine derivatives were resolved at 9.10 and 8.87 ppm with a 1:1 integration ratio, confirming interlocked cage structures . Infrared (IR) spectroscopy can also validate functional groups like nitro (-NO₂) and guanidine moieties .

Advanced Research Questions

Q. How does the arabinopyranosyl group influence the compound’s stability under varying HNO₃ concentrations in extraction or reaction systems?

- Methodological Answer : The arabinopyranosyl moiety may alter solubility and acid stability. Studies on similar systems (e.g., UNEX flowsheets) show that rapid reductions in HNO₃ concentration (e.g., from 1.0 M to 0.1 M) can induce precipitation of guanidine-containing complexes, suggesting pH and acid strength are critical for stability . Computational modeling (e.g., molecular dynamics simulations) can predict steric and electronic effects of the sugar group on HNO₃ interactions .

- Data Reference : Precipitate formation in HNO₃ systems correlates with acid concentration gradients and guanidine nitrate additives (Table 3, ).

Q. What role does the guanidine moiety play in modulating interactions with biological macromolecules, such as DNA polymerases?

- Methodological Answer : Guanidine derivatives like phosphoryl guanidine oligonucleotides (PGOs) enhance hybridization efficiency and thermal stability with DNA. Molecular dynamics simulations of Taq polymerase/PGO complexes reveal that guanidine modifications stabilize primer-template interactions by altering electrostatic and hydrogen-bonding networks .

- Data Reference : PGOs increase PCR specificity by reducing non-specific binding, with structural insights derived from simulations of Taq polymerase active sites .

Q. How can researchers resolve contradictions in reported synthesis yields or stability data for guanidine-HNO₃ derivatives?

- Methodological Answer : Contradictions may arise from differences in reaction conditions (e.g., batch vs. continuous-flow systems) or analytical methods. Systematic optimization using design-of-experiment (DoE) approaches, such as Box–Behnken designs, can identify critical variables (e.g., temperature, acid concentration) and interactions. For example, DoE was applied to optimize alumina corrosion resistance in HNO₃, highlighting the importance of temperature and immersion time .

- Data Reference : Regression models from DoE studies quantify the impact of variables like HNO₃ concentration (p < 0.05) on material stability .

Methodological Considerations

- Synthesis : Prioritize microreactor systems for reproducibility and safety in HNO₃-based reactions .

- Characterization : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) for full structural elucidation .

- Data Analysis : Apply false discovery rate (FDR) controls in high-throughput studies to minimize Type I errors when analyzing multiple hypotheses (e.g., gene expression or interaction screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.